molecular formula C6H5N3 B028993 Benzotriazole CAS No. 95-14-7

Benzotriazole

Cat. No.: B028993
CAS No.: 95-14-7
M. Wt: 119.12 g/mol
InChI Key: QRUDEWIWKLJBPS-UHFFFAOYSA-N
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Description

Benzotriazole is a heterocyclic compound with the chemical formula C₆H₅N₃. It features a five-membered ring containing three consecutive nitrogen atoms, fused with a benzene ring. This white-to-light tan solid is widely used as a corrosion inhibitor for copper and its alloys .

Mechanism of Action

Target of Action

1H-Benzotriazole, also known as Benzotriazole, primarily targets copper surfaces . It forms a stable coordination compound on a copper surface, behaving as a corrosion inhibitor . It is also known to target the central nervous system, respiratory system, eyes, and skin .

Mode of Action

This compound acts as a weak acid and a very weak Brønsted base . It can bind to other species, utilizing the lone pair electrons . This property allows this compound to form a stable coordination compound on a copper surface, thereby inhibiting corrosion . It is also known to generate a cation which can further react with a variety of nucleophiles .

Biochemical Pathways

This compound reacts with aromatic aldehydes in the presence of ethanol to give this compound-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes and acylboranes .

Pharmacokinetics

It is known that this compound is a weak acid with a pka of 82 , indicating that it can exist in both protonated and deprotonated forms depending on the pH of the environment. This could potentially impact its absorption and distribution in the body.

Result of Action

The primary result of this compound’s action is the inhibition of corrosion on copper surfaces . In biological systems, it has been shown to induce an antiestrogenic response and display some toxicity in plants

Action Environment

Hence, it is only partly removed in wastewater treatment plants and a substantial fraction reaches surface water such as rivers and lakes . Its action, efficacy, and stability can be influenced by environmental factors such as pH, temperature, and the presence of other chemical species .

Future Directions

Benzotriazole methodology, recognized as a versatile, useful, and successful synthesis protocol, has grown from an obscure level to very high popularity . The subject is very demanding and undoubtedly has a very bright future and wide scope in heterocyclic synthesis, which will provide a new horizon to this compound strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzotriazole can be synthesized by treating o-phenylenediamine with nitrous acid, which is liberated during the reaction between sodium nitrite and acetic acid. This reaction forms a mono-diazonium salt that undergoes spontaneous intramolecular cyclization to produce this compound . The reaction is typically carried out at low temperatures (1-5°C) to improve yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving o-phenylenediamine in an acetic acid aqueous solution, followed by the addition of a pre-cooled sodium nitrite solution. The mixture is kept in an ice bath and then quickly heated to 80°C to complete the cyclization reaction .

Chemical Reactions Analysis

Types of Reactions: Benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Aromatic aldehydes and ethanol.

    Reduction: Hydroxylamine-O-sulfonic acid.

    Substitution: Copper ions in aqueous solutions.

Major Products:

    Oxidation: this compound-based N,O-acetals.

    Reduction: 1-Aminothis compound.

    Substitution: Coordination compounds with metals.

Comparison with Similar Compounds

  • Benzimidazole
  • Tolyltriazole

Comparison: Benzotriazole is unique due to its ability to form stable coordination compounds with metals, making it an effective corrosion inhibitor. Its derivatives also exhibit a broad spectrum of biological activities, which is not as pronounced in similar compounds like benzimidazole and tolyltriazole .

Properties

IUPAC Name

2H-benzotriazole
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InChI

InChI=1S/C6H5N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H,(H,7,8,9)
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InChI Key

QRUDEWIWKLJBPS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=NNN=C2C=C1
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Molecular Formula

C6H5N3
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DSSTOX Substance ID

DTXSID6020147
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Molecular Weight

119.12 g/mol
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Physical Description

1,2,3-benzotriazole appears as white to light tan crystals or white powder. No odor. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, A white or tan crystalline powder; [HSDB], WHITE-TO-BROWN CRYSTALLINE POWDER.
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Boiling Point

399 °F at 15 mmHg (NTP, 1992), BP: 204 °C at 15 mm Hg, Decomposes below the boiling point at 260 °C, at 2 kPa: 204 °C
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Flash Point

170 °C (338 °F) - closed cup, 190-195 °C o.c.
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Solubility

1 to 5 mg/mL at 74.7 °F (NTP, 1992), In water, 1.98X10+4 mg/L at 25 °C, In water, 1-5 g/L at 23.7 °C, Slightly soluble in water, Soluble in alcohol, benzene, toluene, chloroform and N,N-dimethylformamide, Soluble in ethanol, benzene, chloroform, toluene, DMF, Solubility in water, g/100ml: 2 (moderate)
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Density

1.36 g/cu cm at 20 °C, 1.36 g/cm³
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Vapor Density

4.1 (Air = 1)
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Vapor Pressure

Vapor pressure: <0.01 kPa at 25 °C, Vapor pressure, Pa at 20 °C: 5
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Color/Form

Needles from chloroform or benzene, White to light tan, crystalline powder

CAS No.

95-14-7, 273-02-9
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Melting Point

208 to 212 °F (NTP, 1992), 100 °C, 98.5 °C
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Synthesis routes and methods I

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromo-6-(fluoromethyl)-pyridine (55 mg, 0.29 mmol) and 2-(but-3-ynyl)-5-fluoro-2H-benzo[d][1,2,3]triazole (50 mg, 0.26 mmol). Reaction time: 13 hours. The crude residue was purified by flash chromatography (DCM/MeOH 99:1) to yield 50 mg (0.17 mmol, 64%) of 5-fluoro-2-(4-(6-fluoromethyl)pyridin-2-yl)but-3-ynyl)-2H-benzo[d][1,2,3]triazole as a yellow solid.
Quantity
55 mg
Type
reactant
Reaction Step One
Name
2-(but-3-ynyl)-5-fluoro-2H-benzo[d][1,2,3]triazole
Quantity
50 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromo-pyridine (25 mg, 0.16 mmol) and 2-(but-3-ynyl)-4-chloro-2H-benzo[d][1,2,3]triazole (30 mg, 0.15 mmol). Reaction time: 3 hours. The crude residue was purified by flash chromatography (DCM/MeOH 99:1) to yield 12 mg (42 μmol, 29%) of 4-chloro-2-(pyridin-2-yl)but-3-ynyl)-2H-benzo[d][1,2,3]triazole as an orange solid.
Quantity
25 mg
Type
reactant
Reaction Step One
Name
2-(but-3-ynyl)-4-chloro-2H-benzo[d][1,2,3]triazole
Quantity
30 mg
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromo-pyridine (76 mg, 0.48 mmol) and 2-but-3-ynyl-4-nitro-2H-benzo[d][1,2,3]triazole (95 mg, 0.44 mmol). Reaction time: 3 hours. The crude residue was purified by flash chromatography (DCM/MeOH-99:1) to yield 40 mg (0.14 mmol, 31%) of 4-nitro-2-(pyridin-2-yl)but-3-ynyl)-2H-benzo[d][1,2,3]triazole as an orange oil.
Quantity
76 mg
Type
reactant
Reaction Step One
Name
2-but-3-ynyl-4-nitro-2H-benzo[d][1,2,3]triazole
Quantity
95 mg
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The title compounds were prepared in accordance with the general method of Example 108(C), from 90 mg (0.53 mmol) of 2-(but-3-ynyl)-2H-benzo[d][1,2,3]triazole and 1-(but-3-ynyl)-1H-benzo[d][1,2,3]triazole. The crude residue was purified by flash chromatography (DCM/MeOH 99:1 to 98:2) to yield 10 mg (42 μmol, 8%) of 24-(pyridin-2-yl)but-3-ynyl)-2H-benzo[d][1,2,3]triazole as an orange oil with a purity of 82%. Another fraction yielded after SCX column (DCM, DCM/MeOH 98:2, DCM/MeOH/NH4OH 95:4:1 to 94:4:2) 19 mg (76 μmol, 14%) of 1-(4-(pyridin-2-yl)but-3-ynyl)-1H-benzo[d][1,2,3]triazole as an orange oil.
Name
2-(but-3-ynyl)-2H-benzo[d][1,2,3]triazole
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzotriazole
Reactant of Route 2
Benzotriazole
Reactant of Route 3
Benzotriazole
Reactant of Route 4
Benzotriazole
Reactant of Route 5
Benzotriazole
Reactant of Route 6
Benzotriazole

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